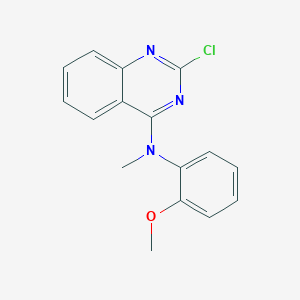
2-Chloro-N-(2-methoxyphenyl)-N-methylquinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-methoxyphenyl)-N-methylquinazolin-4-amine typically involves a multi-step process. One common method includes the reaction of 2,4-dichloroquinazoline with 2-methoxybenzylamine under basic conditions. The reaction is often facilitated by a palladium-catalyzed C–C Suzuki coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-(2-methoxyphenyl)-N-methylquinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium carbonate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(2-methoxyphenyl)-N-methylquinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(2-methoxyphenyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets. It can inhibit the proliferation of certain cells by interfering with key signaling pathways. For example, quinazoline derivatives are known to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Chloro-quinazolin-4-yl)-(3-methoxy-phenyl)-amine
- (2-Chloro-quinazolin-4-yl)-(5-isopropyl-2H-pyrazol-3-yl)-amine
- Triazole-Substituted Quinazoline Hybrids
Uniqueness
2-Chloro-N-(2-methoxyphenyl)-N-methylquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxyphenyl group enhances its interaction with biological targets, making it a promising candidate for drug development .
Eigenschaften
CAS-Nummer |
827030-73-9 |
|---|---|
Molekularformel |
C16H14ClN3O |
Molekulargewicht |
299.75 g/mol |
IUPAC-Name |
2-chloro-N-(2-methoxyphenyl)-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C16H14ClN3O/c1-20(13-9-5-6-10-14(13)21-2)15-11-7-3-4-8-12(11)18-16(17)19-15/h3-10H,1-2H3 |
InChI-Schlüssel |
BZVWKGZJSRCTMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1OC)C2=NC(=NC3=CC=CC=C32)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














